molecular formula C5H5Cl2N3O2 B13984465 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole

5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B13984465
M. Wt: 210.02 g/mol
InChI Key: RWUQLXJALIVZMS-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole: is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a dichloromethyl group, a methyl group, and a nitro group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole typically involves the chloromethylation of a pre-formed imidazole ring. One common method includes the reaction of 1-methyl-4-nitroimidazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of such reactors can enhance the yield and purity of the product by minimizing side reactions and allowing for better temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo reduction to form amino derivatives. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives. This reaction often occurs under basic conditions.

    Hydrolysis: The dichloromethyl group can be hydrolyzed to form a hydroxymethyl group in the presence of water and a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, basic conditions.

    Hydrolysis: Water, base.

Major Products Formed:

    Reduction: Amino derivatives of the imidazole ring.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: Hydroxymethyl derivatives.

Scientific Research Applications

Chemistry: 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitroimidazole derivatives on cellular processes. Its derivatives have shown potential as antimicrobial agents.

Medicine: Derivatives of this compound have been investigated for their potential use as drugs, particularly in the treatment of infections caused by anaerobic bacteria and protozoa.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole and its derivatives often involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. For example, in antimicrobial applications, the reduced forms of the compound can damage bacterial DNA, leading to cell death.

Comparison with Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.

    Secnidazole: A nitroimidazole with a longer half-life, used for similar applications.

Uniqueness: 5-(Dichloromethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other nitroimidazole derivatives. This unique reactivity can be exploited in the synthesis of novel compounds with potentially enhanced biological activity.

Properties

IUPAC Name

5-(dichloromethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O2/c1-9-2-8-5(10(11)12)3(9)4(6)7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQLXJALIVZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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